N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide
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Overview
Description
N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide is a complex organic compound characterized by its unique adamantane structure, which is a tricyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide typically involves a multi-step process:
Formation of the Adamantane Derivative: The adamantane core is functionalized with a 3,4-dimethylphenyl group through a Friedel-Crafts alkylation reaction.
Benzamide Formation: The functionalized adamantane is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced adamantane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced adamantane derivatives.
Substitution: Halogenated or functionalized aromatic compounds.
Scientific Research Applications
N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, potentially serving as a molecular probe.
Mechanism of Action
The mechanism of action of N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2,6-dimethoxybenzamide: shares similarities with other adamantane derivatives such as amantadine and memantine, which are used in medicinal chemistry.
2,6-Dimethoxybenzamide derivatives: Compounds with similar benzamide structures but different substituents on the aromatic ring.
Uniqueness
- The combination of the adamantane core with the 2,6-dimethoxybenzamide moiety makes this compound unique, providing a distinct set of chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C28H35NO3 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[[3-(3,4-dimethylphenyl)-1-adamantyl]methyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C28H35NO3/c1-18-8-9-22(10-19(18)2)28-14-20-11-21(15-28)13-27(12-20,16-28)17-29-26(30)25-23(31-3)6-5-7-24(25)32-4/h5-10,20-21H,11-17H2,1-4H3,(H,29,30) |
InChI Key |
KNYXGOBZQAFZSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNC(=O)C5=C(C=CC=C5OC)OC)C |
Origin of Product |
United States |
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